molecular formula C12H17ClN2O2 B8604686 4-Chloro-5-ethoxycarbonylmethyl-2-(2-methylprop-2-yl)pyrimidine

4-Chloro-5-ethoxycarbonylmethyl-2-(2-methylprop-2-yl)pyrimidine

Cat. No.: B8604686
M. Wt: 256.73 g/mol
InChI Key: YECKKPDBCKTCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-ethoxycarbonylmethyl-2-(2-methylprop-2-yl)pyrimidine is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

ethyl 2-(2-tert-butyl-4-chloropyrimidin-5-yl)acetate

InChI

InChI=1S/C12H17ClN2O2/c1-5-17-9(16)6-8-7-14-11(12(2,3)4)15-10(8)13/h7H,5-6H2,1-4H3

InChI Key

YECKKPDBCKTCCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(N=C1Cl)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (30 cm3) was added portionwise to 5-ethoxycarbonylmethyl-4hydroxy-2-(2-methylprop-2-yl)-pyrimidine (15.0 g). An exothermic reaction occurred and the resultant mixture was poured onto ice. After neutralisation with sodium carbonate the mixture was extracted with ethyl acetate and the extracts washed with water and dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure yielded 4-chloro-5-ethoxycarbonylmethyl-2-(2-methylprop-2-yl)pyrimidine (11.35 g, oil, solidified on standing, m.p. 42°-44° C.).
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Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (30 cm3) was added portionwise to ethyl 2-[2-(1,1-dimethylethyl)-4-hydroxypyrimidin-5-yl]-acetate (15.0 g). An exothermic reaction occurred and the resultant mixture was poured onto ice. After neutralisation with sodium carbonate the mixture was extracted with ethyl acetate and the extracts washed with water and dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure yielded ethyl 2-[2-(1,1-dimethylethyl)-4-chloropyrimidin-5-yl]acetate (11.35 g, oil, solidified on standing, mp. 42°-44° C.).
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resultant mixture
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30 mL
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